5-cyclopropyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclopropyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-cyclopropyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol consists of a triazole ring with a cyclopropyl group, a furan ring, and a thiol group .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-cyclopropyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol are not fully detailed in the sources available. The compound has a molecular weight of 221.28 .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and structural characterization of compounds closely related to "5-cyclopropyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol". These studies typically involve the preparation of triazole derivatives from furan carboxylic acids or their hydrazides, with variations in the substituents attached to the triazole ring. These compounds are confirmed by elemental analyses, infrared (IR), nuclear magnetic resonance (NMR) spectroscopy, and sometimes X-ray crystallography, indicating their potential as scaffolds for further chemical modification (Koparır, Çetin, & Cansiz, 2005).
Biological Activity
Several studies have explored the biological activities of triazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are attributed to the structural features of the triazole ring and the nature of its substituents. Some derivatives have shown promising results against various strains of bacteria and fungi, highlighting the potential of these compounds in the development of new therapeutic agents. The activities have been evaluated through various bioassays and, in some cases, compared to existing drugs to benchmark their efficacy (Lesyk et al., 2007).
Material Science Applications
In addition to pharmacological applications, some triazole derivatives have been investigated for their potential in materials science, such as corrosion inhibitors. These studies involve the examination of the compounds' ability to prevent metal corrosion in acidic environments, which is crucial for extending the lifespan of metal-based structures and components. The effectiveness of these inhibitors is often assessed through electrochemical techniques, and the results suggest that triazole derivatives could serve as effective corrosion inhibitors, with their performance influenced by the specific substituents attached to the triazole core (Murmu et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-cyclopropyl-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c15-10-12-11-9(7-3-4-7)13(10)6-8-2-1-5-14-8/h1-2,5,7H,3-4,6H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIWUVAHHVRXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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